molecular formula C12H16N2O2 B1602842 4-(Piperidin-4-yloxy)benzamide CAS No. 609781-30-8

4-(Piperidin-4-yloxy)benzamide

Cat. No.: B1602842
CAS No.: 609781-30-8
M. Wt: 220.27 g/mol
InChI Key: CFJXVQFODGXUOM-UHFFFAOYSA-N
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Description

“4-(Piperidin-4-yloxy)benzamide” is a chemical compound with the CAS Number: 609781-30-8 . It has a molecular weight of 220.27 . The IUPAC name for this compound is 4-(4-piperidinyloxy)benzamide . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been guided by bioisosterism and pharmacokinetic parameters . A series of novel benzamide derivatives were designed and synthesized . Preliminary in vitro studies indicated that some compounds show significant inhibitory bioactivity in HepG2 cells .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a piperidine ring via an ether linkage . The linear formula for this compound is C12H16N2O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives have been studied . These reactions include the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Histamine H3 Receptor Antagonists

4-(Piperidin-4-yloxy)benzamide derivatives have been synthesized and evaluated for their binding affinity towards the H3 receptor. These compounds demonstrated potent binding affinity in in vitro assays and have been a subject of structure-activity relationship (SAR) studies, pharmacokinetic profiling, and efficacy evaluation (Nirogi et al., 2016).

Antibacterial Activity

Synthesized benzamide derivatives, including this compound, have been evaluated for in vitro antibacterial activity against various bacterial strains. Notably, copper complexes of these compounds exhibited significantly enhanced antibacterial activities compared to the free ligands (Khatiwora et al., 2013).

Inhibitors of the Presynaptic Choline Transporter

A series of 4-methoxy-3-(piperidin-4-yl) benzamides, including derivatives of this compound, were identified as potent inhibitors of the presynaptic choline transporter (CHT). This was a result of medicinal chemistry efforts focused on developing drug-like scaffolds with selective inhibition properties (Bollinger et al., 2015).

Serotonin 4 Receptor Agonists

Certain this compound derivatives have been synthesized and found effective as serotonin 4 receptor agonists, showing potential in enhancing gastrointestinal motility. These compounds have been studied for their effects on gastric emptying and frequency of defecation (Sonda et al., 2004).

Anti-Fatigue Effects

Benzamide derivatives like this compound have been investigated for their potential anti-fatigue effects. These compounds were found to enhance the forced swimming capacity in mice, indicating their potential use in fatigue management (Wu et al., 2014).

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-4-yloxy)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α, a unique subunit of HIF-1, is only found in the hypoxic nucleus and determines the HIF-1 activity . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .

Pharmacokinetics

The compound’s gi absorption is high, and it is a p-gp substrate . These properties can impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 . Additionally, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Action Environment

The action of this compound is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

Safety and Hazards

The safety information for “4-(Piperidin-4-yloxy)benzamide” indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Future Directions

Piperidine derivatives, including “4-(Piperidin-4-yloxy)benzamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating the ongoing interest and research in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

4-(Piperidin-4-yloxy)benzamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been observed to interact with enzymes such as hypoxia-inducible factor 1 (HIF-1) pathways . The compound can induce the expression of HIF-1α protein and downstream target genes, such as p21, which is involved in cell cycle regulation and apoptosis . Additionally, this compound has shown inhibitory bioactivity in HepG2 cells, indicating its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In HepG2 cells, the compound has been shown to induce the expression of HIF-1α protein, which in turn upregulates the expression of cleaved caspase-3, promoting apoptosis . This indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate the expression of key regulatory proteins suggests its potential in cancer therapy and other applications where controlled cell death is desirable.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. The compound has been shown to activate hypoxia-inducible factor 1 pathways by inducing the expression of HIF-1α protein . This activation leads to the upregulation of target genes involved in cell cycle regulation and apoptosis. Additionally, this compound can interact with proteins such as p21 and cleaved caspase-3, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, making it a viable candidate for in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce beneficial effects such as apoptosis in cancer cells . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Studies have indicated that the compound’s inhibitory bioactivity in HepG2 cells is dose-dependent, with IC50 values of 0.12 and 0.13 μM for specific derivatives .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to modulate the expression of HIF-1α protein and downstream target genes suggests its involvement in metabolic flux and regulation of metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to induce the expression of HIF-1α protein suggests that it may be transported to hypoxic regions within tissues, where it can exert its effects . Additionally, the compound’s distribution within cells may be influenced by its interactions with specific binding proteins, affecting its localization and accumulation.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound has been shown to induce the expression of HIF-1α protein, which is localized in the hypoxic nucleus This suggests that this compound may be directed to specific subcellular compartments, where it can interact with target proteins and exert its effects

Properties

IUPAC Name

4-piperidin-4-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJXVQFODGXUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593843
Record name 4-[(Piperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609781-30-8
Record name 4-[(Piperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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